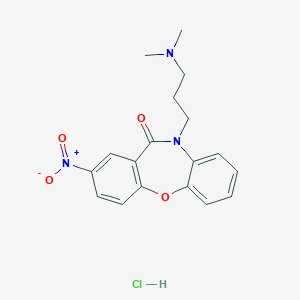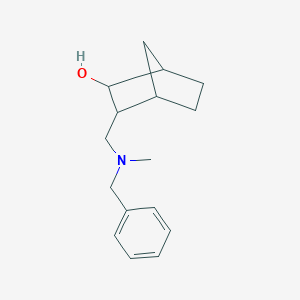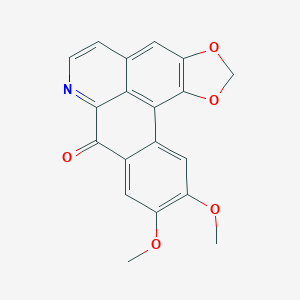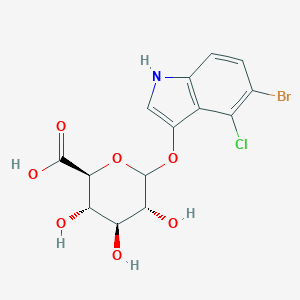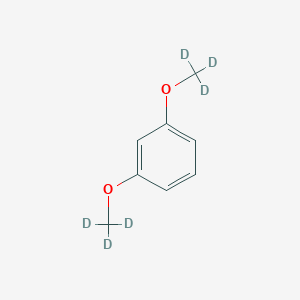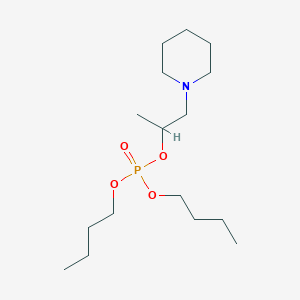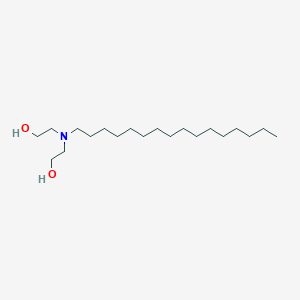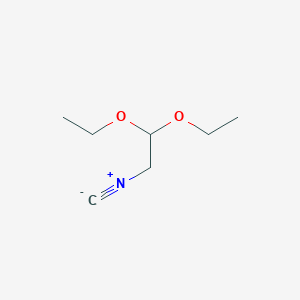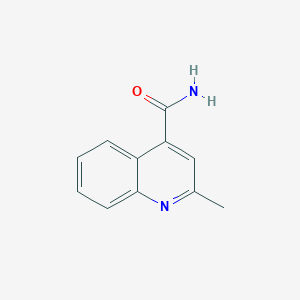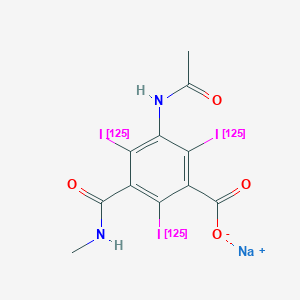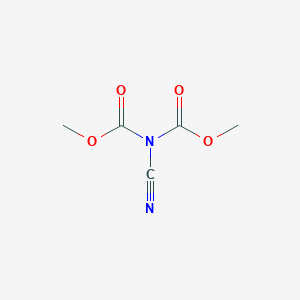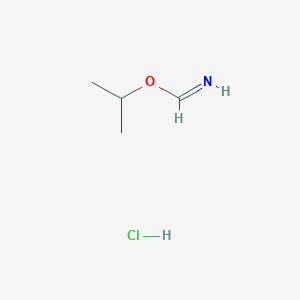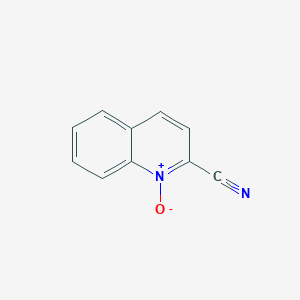
2-Cyanoquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanoquinoline 1-oxide (CQO) is a heterocyclic compound that has been widely used in scientific research due to its unique properties. CQO is a potent mutagen that can induce DNA damage, making it a valuable tool for studying DNA repair mechanisms. In addition, CQO has been shown to have anti-cancer properties, making it a promising candidate for cancer therapy.
Wirkmechanismus
2-Cyanoquinoline 1-oxide induces DNA damage by forming adducts with DNA bases, particularly guanine. These adducts can lead to strand breaks and other types of DNA damage. 2-Cyanoquinoline 1-oxide has been shown to preferentially induce mutations at G:C base pairs, making it a valuable tool for studying mutagenesis.
Biochemische Und Physiologische Effekte
In addition to its mutagenic properties, 2-Cyanoquinoline 1-oxide has been shown to have anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 2-Cyanoquinoline 1-oxide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Cyanoquinoline 1-oxide in lab experiments is its potency as a mutagen. It can induce DNA damage at low concentrations, making it a valuable tool for studying DNA repair mechanisms. However, its mutagenic properties also make it potentially hazardous to handle, requiring proper safety precautions. Additionally, 2-Cyanoquinoline 1-oxide has a short half-life and can degrade quickly in solution, requiring careful storage and handling.
Zukünftige Richtungen
There are many potential future directions for research on 2-Cyanoquinoline 1-oxide. One area of interest is its anti-cancer properties, and further research is needed to determine its potential as a cancer therapy. Additionally, 2-Cyanoquinoline 1-oxide could be used to study the effects of DNA damage on epigenetic modifications and gene expression. Finally, new synthesis methods for 2-Cyanoquinoline 1-oxide could be developed to improve its yield and purity.
Synthesemethoden
2-Cyanoquinoline 1-oxide can be synthesized through a variety of methods, including oxidation of 2-cyanophenol and 2-cyanobenzaldehyde. One commonly used method is the oxidation of 2-cyanophenol using lead tetraacetate. This method produces 2-Cyanoquinoline 1-oxide in high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-Cyanoquinoline 1-oxide has been widely used in scientific research as a mutagen and a tool for studying DNA repair mechanisms. It has been used to induce DNA damage in a variety of organisms, including bacteria, yeast, and mammalian cells. 2-Cyanoquinoline 1-oxide has also been used to study the effects of DNA damage on gene expression and cell cycle progression.
Eigenschaften
IUPAC Name |
1-oxidoquinolin-1-ium-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-7-9-6-5-8-3-1-2-4-10(8)12(9)13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBFQJVBKTVFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347208 |
Source


|
| Record name | 2-Cyanoquinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoquinoline 1-oxide | |
CAS RN |
18457-79-9 |
Source


|
| Record name | 2-Cyanoquinoline 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B101018.png)
